molecular formula C10H10N4O2 B13092627 N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine

N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine

Cat. No.: B13092627
M. Wt: 218.21 g/mol
InChI Key: JUOCJVQSZHOSQH-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl group and a nitro group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-Cyclopropyl-5-amino-1H-pyrrolo[2,3-B]pyridin-4-amine, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine stands out due to the presence of the cyclopropyl and nitro groups, which confer unique chemical properties and enhance its biological activity.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

N-cyclopropyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C10H10N4O2/c15-14(16)8-5-12-10-7(3-4-11-10)9(8)13-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13)

InChI Key

JUOCJVQSZHOSQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C3C=CNC3=NC=C2[N+](=O)[O-]

Origin of Product

United States

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